N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of aniline derivatives with benzodiazole precursors. While specific commercial sources for this compound may not be widely documented, it can typically be obtained through specialized chemical suppliers or synthesized in laboratory settings.
N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline is classified as an organic compound, specifically a substituted aniline and benzodiazole derivative. Its structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to the presence of the benzodiazole moiety.
The synthesis of N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline typically involves a multi-step process. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of reactions and confirm product identity.
Key structural data includes:
N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline may participate in several chemical reactions due to its functional groups:
Reaction conditions such as solvent choice, temperature, and catalysts significantly influence reaction rates and outcomes. For example, using Lewis acids can enhance electrophilic substitution reactions on aromatic rings.
The mechanism of action for N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline is not extensively documented but is hypothesized based on its structural features:
Further research is required to elucidate precise mechanisms and validate biological activity through experimental studies.
Key physical properties include:
Chemical properties include:
Relevant data on melting point, boiling point, and density are often determined experimentally but are not universally documented for this specific compound.
N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline has potential applications in:
N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline emerged as a synthetic benzimidazole derivative during the early 21st century, reflecting increased interest in heterocyclic scaffolds for pharmaceutical development. The compound first appeared in chemical databases with the CAS registry number 1493279-30-3, though an alternative identifier (916173-23-4) also exists in certain commercial catalogs, indicating potential nomenclature or synthetic pathway variations [1] [3] [5]. This dual registry history suggests independent synthetic routes developed by different research groups between 2010-2015, though precise discovery timelines remain obscured by proprietary synthetic chemistry programs.
By 2017, the compound became commercially available through specialized chemical suppliers including BLD Pharm and Parchem, primarily targeting pharmaceutical screening programs and medicinal chemistry research [1] [3] [5]. Its inclusion in molecular databases coincided with evolving naming conventions, transitioning from the systematic "benzodiazol" terminology toward standardized "benzimidazole" nomenclature – a shift reflecting IUPAC alignment efforts within chemical informatics systems [4] [5]. Early applications positioned the molecule as a building block for kinase inhibitor development, leveraging its hydrogen-bonding capabilities and planar aromatic system. The fragmented availability noted in supplier listings ("temporarily out of stock") suggests intermittent research demand rather than continuous industrial utilization [1] [2] [5].
Table 1: Historical Development Milestones
Timeline | Milestone | Significance |
---|---|---|
2010-2015 | Initial synthesis and characterization | Establishment of core structure and CAS registration (1493279-30-3) |
2017 | Commercial availability emergence | Distribution through BLD Pharm, Parchem, and AiFChem [1] [3] [5] |
Post-2018 | Nomenclature standardization | Adoption of "benzimidazole" over "benzodiazol" terminology [4] [5] |
2020-Present | Targeted kinase inhibitor applications | Exploration in antimalarial chemotypes [9] |
The molecular architecture of N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline (C₁₅H₁₅N₃O, MW 253.30 g/mol) integrates three pharmacologically significant features: a 5-methoxybenzimidazole core, a methylene linker, and an N-anilinyl terminal group [1] [5]. This arrangement creates distinctive electronic properties evidenced in its SMILES notation (COC1=CC=C(NC(CNC2=CC=CC=C2)=N3)C3=C1), which reveals hydrogen-bonding capability at both benzimidazole N-H (donor) and methoxy oxygen (acceptor) positions [5]. The molecule exhibits near-planarity between the benzimidazole and aniline rings, facilitated by conjugation through the methylene bridge – a configuration enhancing π-π stacking interactions in biological targets.
Structural comparisons with analogues highlight its uniqueness: Unlike 2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline (MW 223.28 g/mol), which directly links aniline to benzimidazole, the methylene spacer in our subject compound increases conformational flexibility and reduces steric constraints [2] [7]. Similarly, 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline positions its methoxy group on the terminal aniline rather than the benzimidazole core, fundamentally altering electronic distribution and hydrogen-bonding topology [7]. The compound also diverges from classical benzodiazepines through its lack of a seven-membered diazepine ring, though it retains the pharmacophore-relevant 1,3-diazole motif present in many bioactive molecules.
Table 2: Structural Comparison of Key Benzimidazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Distinctions |
---|---|---|---|---|
N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline | C₁₅H₁₅N₃O | 253.30 g/mol | 5-methoxy; N-anilinylmethyl | Methylene spacer; methoxy on benzimidazole |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline | C₁₄H₁₃N₃ | 223.28 g/mol | 5-methyl; 2-aniline | Direct aniline-benzimidazole linkage; methyl substitution [2] |
5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline | C₁₄H₁₃N₃O | 239.28 g/mol | 2-methoxyaniline; 2-benzimidazole | Methoxy on terminal aniline; direct linkage [7] |
(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)methanamine | C₁₀H₁₃N₃O | 191.23 g/mol | 1-methyl; 2-aminomethyl; 5-methoxy | N-methylation; primary amine termination [6] |
Contemporary investigations position N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline within targeted antimalarial development, particularly as a potential kinase inhibitor scaffold. Research published in 2022 highlights structurally analogous benzimidazole derivatives demonstrating potent activity against Plasmodium falciparum 3D7 strains (IC₅₀ values reaching 0.09 μM), where molecular docking suggests critical hydrogen-bond formation between the methoxy-benzimidazole core and conserved glutamic acid residues (Glu154) in Plasmodium CDPK1 kinases [9]. This mechanism parallels broader trends exploiting heterocyclic systems for selective kinase inhibition in antiparasitic drug discovery.
Significant knowledge gaps persist in three domains: First, comprehensive in vitro ADMET data remains unpublished – particularly regarding microsomal stability, CYP450 interactions, and plasma protein binding. Second, while computational predictions indicate moderate lipophilicity (cLogP ~3.0), experimental validation of logP, solubility, and permeability parameters are absent from literature [5] [9]. Third, the compound's synthetic versatility remains underexploited; potential modifications at the benzimidazole N1-position (alkylation), methoxy group (demethylation or replacement), and aniline ring (ortho/meta substitution) could optimize target engagement while addressing common limitations like poor aqueous solubility observed in related compounds. Additionally, no crystallographic characterization or nuclear magnetic resonance (NMR) spectral assignments have been published, hindering precise conformational analysis and structure-based design efforts [1] [3] [5].
Table 3: Research Applications and Associated Knowledge Gaps
Research Application | Current Evidence | Critical Knowledge Gaps |
---|---|---|
Kinase inhibitor scaffolds | Docking studies predict PfCDPK1 binding via H-bonding [9] | Experimental kinase inhibition profiles; selectivity over human kinases |
Antimalarial lead optimization | Structural analogs show sub-μM activity against Pf [9] | In vivo efficacy data; resistance profiling; cytotoxicity studies |
ADME profiling | Computational predictions of moderate lipophilicity | Experimental logP/D; solubility; microsomal stability; permeability |
Synthetic derivatization | Commercial availability as research building block | Published routes for N1-modification; methoxy replacements; aniline ring functionalization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7